![molecular formula C21H28N2OS B12775002 3-Methylthiofentanyl, cis- CAS No. 742029-96-5](/img/structure/B12775002.png)
3-Methylthiofentanyl, cis-
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Overview
Description
3-Methylthiofentanyl, cis- is an opioid analgesic and a structural analog of fentanyl. It was briefly available on the black market in the early 1980s before regulatory measures were introduced to control such substances based on their structural similarities . This compound is known for its potent analgesic effects, similar to those of fentanyl, but with a higher risk of severe side effects such as respiratory depression .
Preparation Methods
Chemical Reactions Analysis
3-Methylthiofentanyl, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Forensic Toxicology
One of the primary applications of cis-3-Methylthiofentanyl is in forensic toxicology. This compound is often involved in post-mortem investigations due to its association with fatal overdoses. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this substance in biological samples.
Key Findings:
- A study analyzed blood samples from 25 postmortem cases involving 3-Methylthiofentanyl, revealing mean concentrations of 0.84ng mL for cis-isomer and 0.46ng mL for trans-isomer .
- The detection of both isomers is crucial as they exhibit different potencies, which can significantly affect toxicological interpretations .
Clinical Toxicology
In clinical settings, cis-3-Methylthiofentanyl is utilized for drug testing and monitoring. Its presence in urine and blood can indicate opioid use or overdose, making it relevant for prescription monitoring programs.
Testing Methods:
- Gas Chromatography (GC) and Liquid Chromatography (LC) are suitable techniques for analyzing this compound in clinical samples .
- The compound serves as a calibrator for developing reliable testing methods to detect opioid analogs in various biological matrices .
Research Applications
Research on cis-3-Methylthiofentanyl extends into pharmacological studies where its interactions with opioid receptors are investigated. It binds to mu, delta, and kappa opioid receptors, leading to analgesic effects and potential side effects associated with opioid use.
Research Insights:
- Studies have shown that the compound can lead to significant pain relief but also poses risks of addiction and overdose due to its potency .
- Investigations into its pharmacokinetics and dynamics help understand its behavior in the human body, which is critical for developing safer therapeutic options .
Case Studies
Several case studies highlight the dangers associated with 3-Methylthiofentanyl use:
- A notable epidemic of poisonings was reported among Estonian drug users between 2005 and 2006, with numerous fatalities linked to intravenous use of this potent opioid .
- In Finland, three fatal poisoning cases were documented where victims combined cis-3-Methylthiofentanyl with other substances like amphetamines or heroin, underscoring the risks of poly-drug use .
Data Table: Summary of Analytical Findings
Study | Year | Sample Type | Mean Concentration (ng/mL) | Key Findings |
---|---|---|---|---|
Ojanpera et al. | 2006 | Postmortem Blood | 0.5 (cis) | Fatalities linked to poly-drug use |
Ojanpera et al. | 2008 | Postmortem Blood | 1.9 (combined) | High prevalence among young males |
Analysis Study | 2018 | Various Samples | 0.84 (cis), 0.46 (trans) | Differentiation between isomers critical for toxicology |
Mechanism of Action
3-Methylthiofentanyl, cis- exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to a decrease in pain sensation and can induce euphoria, sedation, and respiratory depression . The molecular targets involved include G-protein-coupled receptors, which inhibit adenylate cyclase activity, reducing the levels of cyclic AMP and subsequently decreasing the release of neurotransmitters such as substance P, GABA, and dopamine .
Comparison with Similar Compounds
3-Methylthiofentanyl, cis- is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Butyrfentanyl
Compared to these compounds, 3-Methylthiofentanyl, cis- is unique due to its specific structural modifications, which result in different pharmacokinetic properties and potency. Its higher affinity for opioid receptors makes it more potent but also increases the risk of severe side effects .
Biological Activity
3-Methylthiofentanyl, cis- (also known as cis-3-methylthiofentanyl) is a synthetic opioid belonging to the fentanyl family. It is structurally similar to fentanyl and exhibits potent analgesic properties. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and relevant case studies.
- Chemical Formula : C21H28N2OS
- Molecular Weight : 356.525 g/mol
- CAS Number : 131690-45-4
- Structure : The compound features a thioether group which contributes to its potency and interaction with opioid receptors.
3-Methylthiofentanyl acts primarily as an agonist at the mu, delta, and kappa opioid receptors in the central nervous system (CNS). Its binding to these receptors leads to:
- Analgesia : Reduction in pain perception.
- Euphoria : Induction of a state of intense happiness or well-being.
- Sedation : Decreased alertness and drowsiness.
- Respiratory Depression : A significant side effect that can lead to life-threatening conditions.
The compound's interaction with the opioid receptors results in decreased neurotransmitter release through inhibition of adenylate cyclase activity, modulation of calcium ion currents, and increased potassium conductance, ultimately leading to its analgesic effects .
Receptor Binding Affinity
3-Methylthiofentanyl exhibits high binding affinity for opioid receptors:
Receptor Type | Action | Organism |
---|---|---|
Mu-type | Agonist | Humans |
Delta-type | Agonist | Humans |
Kappa-type | Agonist | Humans |
The compound's potency has been noted to be significantly higher than morphine, with some studies indicating it could be over 1000 times more potent .
Clinical Observations
- Rhesus Monkey Study : Research involving rhesus monkeys demonstrated that certain isomers of 3-methylfentanyl did not substitute effectively for morphine and exacerbated withdrawal symptoms at higher doses . This indicates variability in response among different isomers.
- Toxicological Reports : In post-mortem toxicology analyses, 3-methylthiofentanyl has been detected in cases of overdose. Its presence alongside other opioids has raised concerns about its role in the opioid crisis .
- Comparative Potency Studies : A study comparing various fentanyl analogs found that 3-methylthiofentanyl possessed unique pharmacological properties that could influence its clinical use and potential for abuse .
Safety and Risk Profile
The use of 3-methylthiofentanyl is associated with several risks:
- Addiction Potential : Given its high potency and euphoric effects, there is a significant risk of developing dependence and addiction.
- Overdose Risk : Due to its potency, even small doses can lead to severe respiratory depression and overdose. This has been particularly concerning in illicit drug markets where users may be unaware of its presence in counterfeit medications .
Properties
CAS No. |
742029-96-5 |
---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3R,4S)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/t17-,20+/m1/s1 |
InChI Key |
SRARDYUHGVMEQI-XLIONFOSSA-N |
Isomeric SMILES |
CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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